![molecular formula C14H15NO2 B12879056 1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one CAS No. 77987-98-5](/img/structure/B12879056.png)
1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Mesitylisoxazol-5-yl)ethanone is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . The mesityl group, a derivative of mesitylene, is a bulky substituent that can influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Mesitylisoxazol-5-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.
Another method involves the (3+2) cycloaddition reaction of nitrile oxides with alkenes or alkynes, which leads to the formation of isoxazole derivatives . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free methods are also available .
Industrial Production Methods
Industrial production of 1-(3-Mesitylisoxazol-5-yl)ethanone typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Metal-free methods are often preferred for their eco-friendliness and lower production costs .
Chemical Reactions Analysis
Types of Reactions
1-(3-Mesitylisoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) for the mesityl group, nucleophiles like amines or thiols for the isoxazole ring.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted isoxazoles.
Scientific Research Applications
1-(3-Mesitylisoxazol-5-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Mesitylisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The mesityl group can enhance the compound’s binding affinity and selectivity . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethylisoxazol-4-yl)ethanone
- 1-(3-Phenylisoxazol-5-yl)ethanone
- 1-(3-Methylisoxazol-5-yl)ethanone
Uniqueness
1-(3-Mesitylisoxazol-5-yl)ethanone is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more selective in its interactions and potentially more effective in its applications compared to similar compounds .
Properties
CAS No. |
77987-98-5 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-[3-(2,4,6-trimethylphenyl)-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C14H15NO2/c1-8-5-9(2)14(10(3)6-8)12-7-13(11(4)16)17-15-12/h5-7H,1-4H3 |
InChI Key |
WMUUSUUWJKONBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)

![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
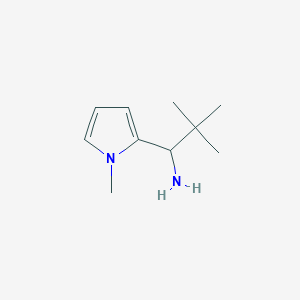

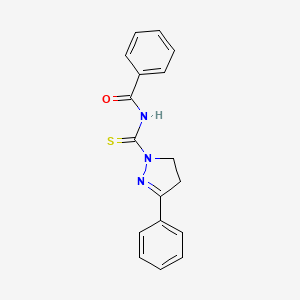

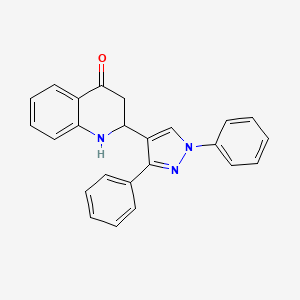
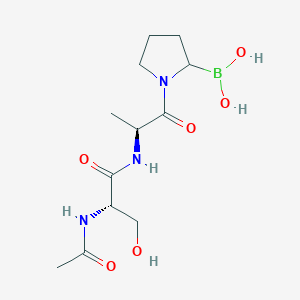

![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
![1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone](/img/structure/B12879027.png)
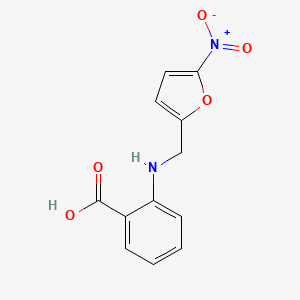
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)
